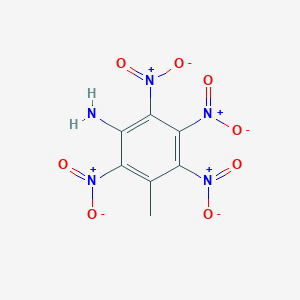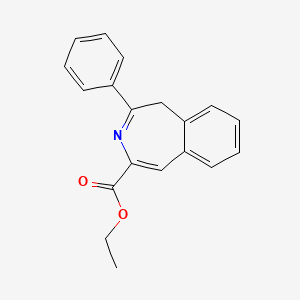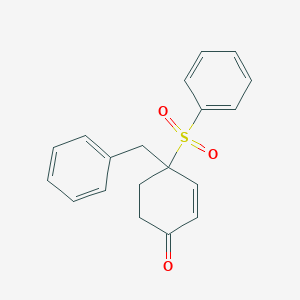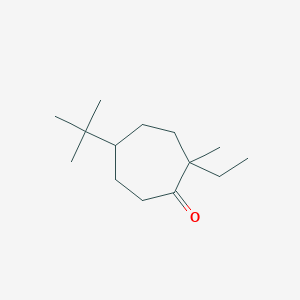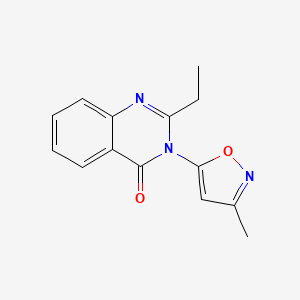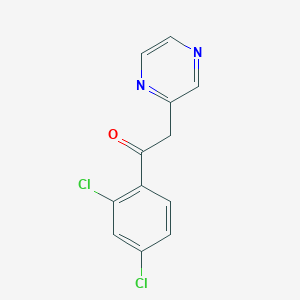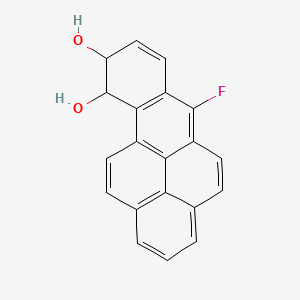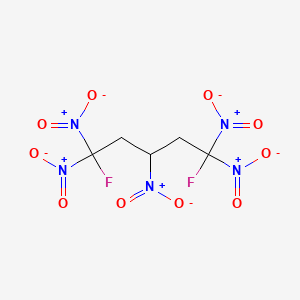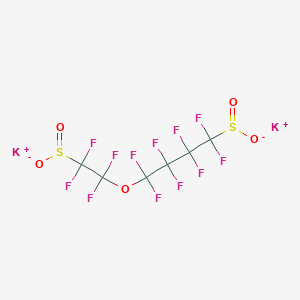
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is a complex fluorinated compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate typically involves multiple steps. One common approach is the reaction of octafluorobutane derivatives with sulfinic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or sulfide compounds .
Wissenschaftliche Forschungsanwendungen
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octafluoro-1,4-diiodobutane: Another fluorinated compound with similar structural features but different functional groups.
Dipotassium phosphate: While not fluorinated, it shares the dipotassium cation and is used in various industrial applications.
Uniqueness
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is unique due to its high fluorine content and the presence of both sulfinato and sulfinate groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
| 81233-10-5 | |
Molekularformel |
C6F12K2O5S2 |
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
dipotassium;1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate |
InChI |
InChI=1S/C6H2F12O5S2.2K/c7-1(8,2(9,10)5(15,16)24(19)20)3(11,12)23-4(13,14)6(17,18)25(21)22;;/h(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
PURRJCVCUOPZNT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(F)(F)S(=O)[O-])(F)F)(C(OC(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
